N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine
Description
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 2-fluorophenylmethyl group and a pyridazin-3-amine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-15-5-2-1-4-13(15)12-21-10-7-14(8-11-21)19-16-6-3-9-18-20-16/h1-6,9,14H,7-8,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTAZUNLDOVASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=CC=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with 2-fluorobenzyl chloride under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Attachment of the Pyridazin-3-amine Moiety: The final step involves the coupling of the substituted piperidine with a pyridazin-3-amine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazin-3-amine moiety, potentially converting it to a pyridazine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyridazin-3-amine moieties contribute to the overall binding specificity and activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Bromine substitution instead of fluorine.
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Methyl group substitution.
Uniqueness
The presence of the fluorine atom in N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity due to the electronegativity of fluorine. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
